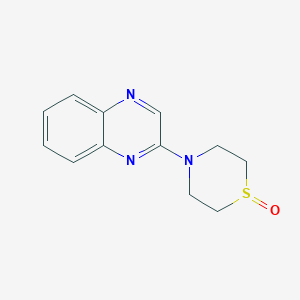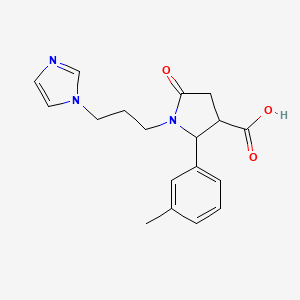![molecular formula C8H11BrN2O2S B7573600 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene is a chemical compound with the molecular formula C9H11BrN2O3S. It is commonly known as Sulfamethoxazole, which is a sulfonamide antibiotic that is used to treat bacterial infections. Sulfamethoxazole has been widely used for the treatment of respiratory, urinary tract, and gastrointestinal infections. In addition, it is also used for the prevention and treatment of Pneumocystis jirovecii pneumonia in individuals with weakened immune systems.
Wirkmechanismus
Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid, which is an essential component of the bacterial cell wall. This inhibition leads to the disruption of bacterial growth and replication, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have both biochemical and physiological effects on the body. It has been found to interfere with the metabolism of folic acid, which is essential for the synthesis of DNA and RNA. In addition, it has also been shown to have an effect on the immune system, specifically on the production of cytokines, which are important for the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfamethoxazole is a widely used antibiotic in laboratory experiments due to its broad-spectrum antimicrobial activity. It is also relatively inexpensive and readily available. However, one limitation of sulfamethoxazole is that it can cause allergic reactions in some individuals.
Zukünftige Richtungen
There are several future directions for the research on Sulfamethoxazole. One area of research is the development of new analogs with improved antimicrobial activity and reduced toxicity. Another area of research is the investigation of the immunomodulatory effects of Sulfamethoxazole and its potential use in the treatment of autoimmune diseases. Additionally, the use of Sulfamethoxazole in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections is an area of ongoing research.
Synthesemethoden
Sulfamethoxazole was first synthesized in 1960 by a team of scientists at Hoffmann-La Roche. The synthesis of Sulfamethoxazole involves the reaction of 4-amino-N-(2-methyl-1-propyl)benzenesulfonamide with bromine in the presence of acetic acid to form 4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene.
Wissenschaftliche Forschungsanwendungen
Sulfamethoxazole has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. In addition, it has also been used in combination with other antibiotics to treat infections caused by bacteria that are resistant to other antibiotics.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6-4-8(9)3-2-7(6)5-11-14(10,12)13/h2-4,11H,5H2,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDNARYBMDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)

![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)